An In-depth Technical Guide to 5-Nitro-1,3-benzoxazole-2-carbaldehyde for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-Nitro-1,3-benzoxazole-2-carbaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Nitro-1,3-benzoxazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and potential applications, particularly in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a detailed understanding of this molecule and its derivatives.
Section 1: Compound Profile: 5-Nitro-1,3-benzoxazole-2-carbaldehyde
5-Nitro-1,3-benzoxazole-2-carbaldehyde belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The presence of a nitro group and an aldehyde functional group on the benzoxazole scaffold makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.
Chemical Identity and Properties
The fundamental properties of 5-Nitro-1,3-benzoxazole-2-carbaldehyde are summarized below. These have been determined based on the structure of the parent molecule, 1,3-benzoxazole-2-carbaldehyde, with the addition of a nitro group at the 5-position.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₄N₂O₄ | Deduced from Structure |
| Molecular Weight | 192.13 g/mol | Calculated |
| IUPAC Name | 5-nitro-1,3-benzoxazole-2-carbaldehyde | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a crystalline solid | Analogy to related compounds |
Structural Elucidation
The structure of 5-Nitro-1,3-benzoxazole-2-carbaldehyde consists of a benzene ring fused to an oxazole ring, with a nitro group (NO₂) at position 5 and a carbaldehyde group (CHO) at position 2.
Figure 1: 2D structure of 5-Nitro-1,3-benzoxazole-2-carbaldehyde.
Section 2: Synthesis and Characterization
Proposed Synthetic Pathway
The most direct route involves the reaction of 2-amino-4-nitrophenol with a glyoxal equivalent. A plausible method would be the condensation with glyoxylic acid followed by decarboxylation, or reaction with a protected glyoxal derivative. A common and effective method for synthesizing benzoxazoles involves the cyclization of 2-aminophenols with aldehydes.
Caption: Proposed synthetic workflow for 5-Nitro-1,3-benzoxazole-2-carbaldehyde.
Spectroscopic Analysis
The structural confirmation of synthesized 5-Nitro-1,3-benzoxazole-2-carbaldehyde would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.[1]
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the aldehyde proton (CHO) around 9.5-10.5 ppm. |
| ¹³C NMR | Aromatic carbons between 110-160 ppm. A signal for the aldehyde carbonyl carbon around 185-195 ppm. |
| IR Spectroscopy | Characteristic peaks for the nitro group (NO₂) around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). A strong carbonyl (C=O) stretch from the aldehyde at approximately 1700 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight (192.13 g/mol ). |
Section 3: Applications in Medicinal Chemistry and Drug Discovery
Benzoxazole derivatives are a cornerstone in the development of new therapeutic agents due to their broad spectrum of biological activities.[2] The 5-nitro substitution, in particular, has been associated with potent antimicrobial and antiparasitic properties.
Potential as an Anthelmintic Agent
Recent research has highlighted the potential of 5-nitro-1,3-benzoxazole derivatives as effective anthelmintic agents.[3] These compounds are believed to exert their effect by targeting essential biological pathways within parasitic helminths.
Mechanism of Action: The proposed mechanism of action for many benzimidazole-based anthelmintics, a class structurally related to benzoxazoles, involves the inhibition of microtubule synthesis in the parasite.[4] Specifically, they bind to the protein β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the paralysis and death of the parasite.[4][5] It is highly probable that 5-nitrobenzoxazole derivatives share a similar mechanism.
Caption: Proposed mechanism of action for 5-nitrobenzoxazole derivatives as anthelmintics.
Utility as a Synthetic Intermediate
The aldehyde functionality at the 2-position serves as a versatile chemical handle for further synthetic modifications. It can readily undergo a variety of reactions, including:
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Reductive amination: To introduce diverse amine-containing side chains.
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Wittig reaction: To form carbon-carbon double bonds.
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Oxidation: To generate the corresponding carboxylic acid.
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Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.
This chemical reactivity makes 5-Nitro-1,3-benzoxazole-2-carbaldehyde a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Section 4: Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 5-Nitro-1,3-benzoxazole-2-carbaldehyde. These are based on general and well-established procedures in organic synthesis.
General Laboratory Safety Precautions
-
Handling: This compound should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicity: Nitroaromatic compounds can be toxic and are often skin and eye irritants. Aldehydes can also be irritants and sensitizers. Avoid inhalation, ingestion, and skin contact.
Proposed Synthetic Protocol
This protocol is a general guideline for the condensation of a 2-aminophenol with an aldehyde.
-
Reaction Setup: To a round-bottom flask, add 2-amino-4-nitrophenol (1 equivalent) and a suitable solvent such as ethanol or acetic acid.
-
Addition of Aldehyde: Add glyoxylic acid (1.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization Workflow
The identity and purity of the synthesized compound should be confirmed through a systematic analytical workflow.
Caption: A standard workflow for the characterization of synthesized compounds.
Section 5: Conclusion and Future Perspectives
5-Nitro-1,3-benzoxazole-2-carbaldehyde is a promising heterocyclic compound with significant potential as a key intermediate in the development of new pharmaceuticals, particularly in the area of anthelmintic drugs. Its versatile chemical nature allows for the synthesis of a wide array of derivatives, enabling extensive structure-activity relationship studies. Future research should focus on the development of a specific and optimized synthesis protocol, as well as a thorough investigation of its biological activity profile against a range of parasitic and microbial targets. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutic agents.
Section 6: References
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Slideshare. (2015, February 16). Anthelmintic Drug s. [Link]
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Journal of Molecular Structure. (2014, January 21). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. [Link]
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Nature. (2023, December 21). Anthelmintic efficacy evaluation and mechanism of N-methylbenzo[d]oxazol-2-amine. [Link]
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ResearchGate. (n.d.). The NMR data of compounds 1-3 and 6 (J in Hz). Retrieved from [Link]
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AccessPharmacy. (n.d.). Chapter 34: Anthelmintic Drugs. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. [Link]
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SpectraBase. (n.d.). 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from [Link]
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Chemistry Central Journal. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
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MDPI. (2024, January 11). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-2,3-dihydro-1,3-benzoxazole-2-carbaldehyde. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (2019, April 1). A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]
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World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
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ResearchGate. (2020, March). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. Retrieved from [Link]
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PubChem. (n.d.). 5-Nitrobenzoxazole. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Mercapto-1,3-benzoxazole. Retrieved from [Link]
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OSTI.gov. (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]
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